molecular formula C5H13ClOSi B2890632 Trimethylsilylmethoxymethyl chloride CAS No. 171776-54-8

Trimethylsilylmethoxymethyl chloride

Cat. No.: B2890632
CAS No.: 171776-54-8
M. Wt: 152.69
InChI Key: VVSOPDGZIBGWJL-UHFFFAOYSA-N
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Description

Trimethylsilylmethoxymethyl chloride is an organochlorine compound with the formula C6H15ClOSi. It is a colorless liquid at room temperature and is widely used in organic synthesis, particularly as a protecting group for hydroxyl groups. This compound is known for its ability to protect hydroxyl groups, which can be selectively cleaved under mild conditions using fluoride ions .

Mechanism of Action

Target of Action

Trimethylsilylmethoxymethyl chloride (SEM-Cl) is primarily used as a reagent for the preparation of protection groups for amines, alcohols, phenols, and carboxy groups . The nitrogen of amides and sulfonamides groups are also protected by using SEM-Cl reagent .

Mode of Action

SEM-Cl is used to protect hydroxyl groups, which can be cleaved with fluoride in organic solvents selectively under mild conditions . This compound interacts with its targets by forming a protective layer around them, preventing them from reacting with other substances in the environment.

Result of Action

The primary result of SEM-Cl’s action is the protection of certain functional groups in organic compounds, allowing for more controlled and selective chemical reactions . This can be particularly useful in the synthesis of complex organic compounds where selectivity and control are crucial.

Action Environment

The action of SEM-Cl can be influenced by various environmental factors. For instance, it is known that SEM-Cl is stable in the absence of water . This suggests that the presence of water could potentially influence its stability and efficacy. Additionally, the use of different deprotection reagents can influence the effectiveness of SEM-Cl .

Preparation Methods

Trimethylsilylmethoxymethyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of trimethylsilylmethanol with chloromethyl methyl ether in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. Industrial production methods often involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Trimethylsilylmethoxymethyl chloride undergoes several types of chemical reactions, including:

Scientific Research Applications

Trimethylsilylmethoxymethyl chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Trimethylsilylmethoxymethyl chloride is similar to other silyl protecting groups such as tert-butyldimethylsilyl chloride and triisopropylsilyl chloride. it is unique in its ability to form stable, yet easily cleavable, silyl ethers. This makes it particularly useful in synthetic applications where selective protection and deprotection are required. Other similar compounds include:

These compounds vary in their stability and ease of cleavage, with this compound offering a good balance between stability and ease of deprotection.

Properties

IUPAC Name

chloromethoxymethyl(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13ClOSi/c1-8(2,3)5-7-4-6/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSOPDGZIBGWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)COCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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